molecular formula C16H12N2O2 B14892287 1,1'-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one)

1,1'-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one)

Cat. No.: B14892287
M. Wt: 264.28 g/mol
InChI Key: OTLOQVOOAAGXBL-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one), also known as 2,6-Diacetylpyridine, is an organic compound with the molecular formula C9H9NO2. It is a white to off-white crystalline solid that is soluble in water, chloroform, and dimethyl sulfoxide (DMSO). This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) can be synthesized through several methods. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic and redox reactions. The compound’s structure allows it to interact with specific molecular targets, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethyne-1,2-diylbis(pyridine-6,2-diyl))bis(ethan-1-one) is unique due to its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis. Its dual acetyl groups provide versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[6-[2-(6-acetylpyridin-2-yl)ethynyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C16H12N2O2/c1-11(19)15-7-3-5-13(17-15)9-10-14-6-4-8-16(18-14)12(2)20/h3-8H,1-2H3

InChI Key

OTLOQVOOAAGXBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=N1)C#CC2=NC(=CC=C2)C(=O)C

Origin of Product

United States

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